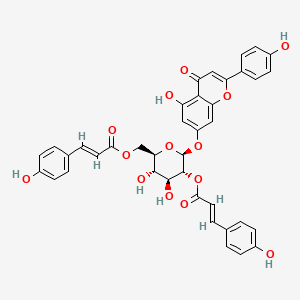
2-Amino-5-chloro-N,3-dimethylbenzamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-N,3-dimethylbenzamide-d3 is a synthetic compound with the molecular formula C9H11ClN2O. It is a deuterated form of 2-Amino-5-chloro-N,3-dimethylbenzamide, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 involves several steps:
Oxidation: Benzoic acid is generated under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.
Substitution: Chlorine gas is used to generate 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is used to generate 3-methyl-5-chlorobenzoic acid.
Nitro-Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid.
Catalytic Hydrogenation: The nitro group is reduced to an amino group.
Final Reaction: The intermediate reacts with methylamine to obtain 2-Amino-5-chloro-N,3-dimethylbenzamide.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of advanced catalytic processes and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-N,3-dimethylbenzamide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of benzoic acid to 3,5-dichlorobenzoic acid.
Reduction: Catalytic hydrogenation of nitro groups to amino groups.
Substitution: Chlorine substitution and methyl substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- N-hydroxyphthalimide
- Cobalt acetylacetonate
- Chlorine gas
- Grignard reagents
- Nitric acid
- Concentrated sulfuric acid
- Methylamine .
Major Products
The major products formed from these reactions include 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid .
Scientific Research Applications
2-Amino-5-chloro-N,3-dimethylbenzamide-d3 is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In studies involving cell death and necrosis.
Industry: Used in the production of insecticides such as chlorantraniliprole and cyantraniliprole.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 involves its interaction with specific molecular targets and pathways. It has been shown to induce necrotic cell death in mammalian cells, suggesting its potential use in studying cell death mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 include:
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-5-chloro-3,N-dimethylbenzamide
- 2-Amino-5-chloro-N-methyl-3-methylbenzamide .
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as improved stability and reduced metabolic degradation .
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
2-amino-5-chloro-3-methyl-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O/c1-5-3-6(10)4-7(8(5)11)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13)/i2D3 |
InChI Key |
WOBVZGBINMTNKL-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)





![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)

![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)

